Cas no 1261454-15-2 (3-(3-Amino-4-nitrobenzoyl)pyridine)

3-(3-Amino-4-nitrobenzoyl)pyridine 化学的及び物理的性質
名前と識別子
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- 3-(3-Amino-4-nitrobenzoyl)pyridine
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- インチ: 1S/C12H9N3O3/c13-10-6-8(3-4-11(10)15(17)18)12(16)9-2-1-5-14-7-9/h1-7H,13H2
- InChIKey: AZYSXFRLRXQRDZ-UHFFFAOYSA-N
- SMILES: O=C(C1C=NC=CC=1)C1=CC=C(C(=C1)N)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 18
- 回転可能化学結合数: 2
- 複雑さ: 329
- XLogP3: 1.9
- トポロジー分子極性表面積: 102
3-(3-Amino-4-nitrobenzoyl)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A022005993-250mg |
3-(3-Amino-4-nitrobenzoyl)pyridine |
1261454-15-2 | 97% | 250mg |
$646.00 | 2023-09-03 | |
Alichem | A022005993-1g |
3-(3-Amino-4-nitrobenzoyl)pyridine |
1261454-15-2 | 97% | 1g |
$1831.20 | 2023-09-03 | |
Alichem | A022005993-500mg |
3-(3-Amino-4-nitrobenzoyl)pyridine |
1261454-15-2 | 97% | 500mg |
$1078.00 | 2023-09-03 |
3-(3-Amino-4-nitrobenzoyl)pyridine 関連文献
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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3-(3-Amino-4-nitrobenzoyl)pyridineに関する追加情報
Introduction to 3-(3-Amino-4-nitrobenzoyl)pyridine (CAS No: 1261454-15-2)
3-(3-Amino-4-nitrobenzoyl)pyridine, identified by its Chemical Abstracts Service (CAS) number 1261454-15-2, is a significant compound in the realm of pharmaceutical and chemical research. This heterocyclic aromatic derivative has garnered attention due to its versatile applications in medicinal chemistry, particularly in the synthesis of bioactive molecules. The compound’s structure, featuring a pyridine ring conjugated with a benzoyl group substituted at the 3-position with an amino group and at the 4-position with a nitro group, imparts unique reactivity and potential biological activity.
The synthesis of 3-(3-Amino-4-nitrobenzoyl)pyridine involves multi-step organic transformations that highlight the compound’s synthetic utility. The presence of both amino and nitro functional groups allows for further derivatization, making it a valuable intermediate in the development of novel therapeutic agents. Researchers have leveraged these functional handles to explore its role in drug design, particularly in targeting enzymes and receptors involved in various diseases.
Recent advancements in computational chemistry and molecular modeling have enhanced our understanding of the interactions between 3-(3-Amino-4-nitrobenzoyl)pyridine and biological targets. Studies suggest that the compound can act as a scaffold for designing molecules with improved pharmacokinetic properties. The nitro group, while traditionally associated with oxidizing properties, can also participate in hydrogen bonding and π-stacking interactions, which are crucial for binding affinity and selectivity. These insights have spurred interest in exploring its potential as a lead compound or as a component in combination therapies.
In the context of drug discovery, 3-(3-Amino-4-nitrobenzoyl)pyridine has been investigated for its potential role in modulating pathways associated with inflammation, cancer, and neurodegenerative disorders. The benzoyl-pyridine moiety is particularly noteworthy, as it is found in several known bioactive compounds. For instance, derivatives of this class have shown promise in inhibiting specific kinases that are overexpressed in tumor cells. The amino group at the 3-position provides a site for further chemical modification, enabling the introduction of additional functional groups that can enhance solubility or target specificity.
The nitro group at the 4-position of the benzene ring adds another layer of complexity to the compound’s behavior. While it can be reduced to an amine under certain conditions, this transformation can also be exploited to generate diazonium intermediates for further functionalization. Such versatility makes 3-(3-Amino-4-nitrobenzoyl)pyridine a valuable building block in synthetic organic chemistry. Researchers have utilized these properties to develop novel methodologies for constructing complex molecular architectures.
One of the most compelling aspects of 3-(3-Amino-4-nitrobenzoyl)pyridine is its potential application in developing small-molecule probes for biochemical studies. By incorporating fluorophores or other reporter groups into derivatives of this compound, scientists can gain insights into enzyme mechanisms and cellular processes. These probes have been instrumental in elucidating the roles of various enzymes in disease pathways, providing critical data for rational drug design.
The pharmaceutical industry has also shown interest in 3-(3-Amino-4-nitrobenzoyl)pyridine due to its structural features that align with current trends in drug development. For example, the pyridine ring is a common pharmacophore found in many drugs approved by regulatory agencies worldwide. Its ability to interact with biological targets through hydrogen bonding and hydrophobic effects makes it an attractive scaffold for medicinal chemists. Moreover, the presence of both electron-withdrawing (nitro) and electron-donating (amino) groups allows for fine-tuning of physicochemical properties such as lipophilicity and polar surface area.
In conclusion, 3-(3-Amino-4-nitrobenzoyl)pyridine (CAS No: 1261454-15-2) represents a fascinating compound with broad applications in chemical synthesis and pharmaceutical research. Its unique structural features and reactivity make it a valuable tool for developing novel therapeutic agents targeting various diseases. As research continues to uncover new synthetic strategies and biological functions, this compound is poised to play an increasingly important role in advancing drug discovery efforts worldwide.
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